molecular formula C23H21Cl2F4N5O3 B1672403 GSK866

GSK866

Numéro de catalogue: B1672403
Poids moléculaire: 562.3 g/mol
Clé InChI: LKQMULLPLYLIGW-QFIPXVFZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GSK866 is a selective glucocorticoid receptor agonist (SEGRA).

Applications De Recherche Scientifique

GSK866 is a selective glucocorticoid receptor (GR) agonist being explored for its anti-inflammatory properties, particularly in the context of topical applications for skin disorders . Research has focused on this compound analogs with electrophilic warheads that could improve the clinical safety profile for long-lasting topical skin disease applications .

Scientific Research Applications

This compound Analogs and SEGRA Properties

  • Modification and Evaluation : Different analogs of this compound, modified with cysteine-reactive warheads, have been assessed for their GR potency and selectivity through biochemical and cellular assays .
  • Anti-Inflammatory Properties : GR- and NFκB-dependent reporter gene studies indicate that two non-steroidal this compound analogs, UAMC-1217 and UAMC-1218, possess favorable anti-inflammatory properties, with reduced GR transactivation . Conversely, UAMC-1158 and UAMC-1159 did not modulate cellular GR activity .
  • GR Phosphorylation and Translocation : GR immuno-localization and S211 phospho-GR western analysis supported the above findings, demonstrating GR phosphoactivation and nuclear translocation upon treatment with this compound, UAMC-1217, or UAMC-1218, but not with UAMC-1158 or UAMC-1159 .
  • Covalent Binding : Mass spectrometry confirmed covalent cysteine-dependent GR binding of UAMC-1217 and UAMC-1218 to the GR ligand-binding domain (LBD) .

Molecular Dynamics and Coregulator Interactions

  • Conformational Differences : Molecular dynamics simulations and GR-LBD coregulator interaction profiling of GR-LBD bound to this compound, UAMC-1217, or UAMC-1218 suggest that subtle conformational differences may underlie their SEGRA (selective glucocorticoid receptor agonist) properties .
  • Potential Therapeutic Use : UAMC-1217 and UAMC-1218 are considered promising as a novel class of covalent-binding SEGRA ligands for treating topical inflammatory skin disorders .

Covalent Binding Advantages

  • Reduced Resistance Risk: Covalent drugs may pose a reduced risk for resistance development, a significant challenge in oncology and infectious diseases .
  • Prolonged Therapeutic Effect: Covalently binding drugs have a negligible off-rate compared to non-covalent drugs, which could lead to a prolonged therapeutic effect .
  • Lower Doses : Irreversible binding may allow for smaller drug doses to achieve therapeutic efficacy, potentially reducing systemic side effects .

Cell-Based Reporter Assays

To compare the transactivation and transrepression potencies of the synthesized this compound analogs, GRE- and NFκB-luciferase-dependent reporter gene studies were conducted in stable transfected cell lines .

Selective GR-Transactivation and NFκB-Transrepression

Experiments comparing the selective GR-transactivation and NFκB-transrepression effects of this compound, UAMC-1158, UAMC-1159, UAMC-1217, and UAMC-1218 with reference GR ligands were performed using GRE- and NFκB-dependent luciferase assays in stable transfected reporter gene cell lines .

Data Table

CompoundGR-LBD Affinity (IC50)GR TransactivationNFκB TransrepressionCovalent Binding
This compound4.6 nMSignificantYesNo
UAMC-121722 nMReducedYesYes
UAMC-121834 nMReducedYesYes
UAMC-1158N/ANoneN/AYes
UAMC-1159N/ANoneN/AYes

Case Studies

While specific, detailed case studies are not provided in the search results, the research indicates the following:

  • This compound analogs UAMC-1217 and UAMC-1218 show promise as treatments for topical inflammatory skin disorders due to their SEGRA properties .
  • The reduced GR transactivation observed with covalent binding analogs suggests a potential for improved safety profiles compared to traditional glucocorticoids .

Propriétés

Formule moléculaire

C23H21Cl2F4N5O3

Poids moléculaire

562.3 g/mol

Nom IUPAC

5-amino-N-[(2S)-2-[[(2,6-dichlorobenzoyl)-ethylamino]methyl]-3,3,3-trifluoro-2-hydroxypropyl]-1-(4-fluorophenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C23H21Cl2F4N5O3/c1-2-33(21(36)18-16(24)4-3-5-17(18)25)12-22(37,23(27,28)29)11-31-20(35)15-10-32-34(19(15)30)14-8-6-13(26)7-9-14/h3-10,37H,2,11-12,30H2,1H3,(H,31,35)/t22-/m0/s1

Clé InChI

LKQMULLPLYLIGW-QFIPXVFZSA-N

SMILES

CCN(CC(CNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N)(C(F)(F)F)O)C(=O)C3=C(C=CC=C3Cl)Cl

SMILES isomérique

CCN(C[C@@](CNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N)(C(F)(F)F)O)C(=O)C3=C(C=CC=C3Cl)Cl

SMILES canonique

CCN(CC(CNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N)(C(F)(F)F)O)C(=O)C3=C(C=CC=C3Cl)Cl

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

GSK-866;  GSK 866;  GSK866

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK866
Reactant of Route 2
Reactant of Route 2
GSK866
Reactant of Route 3
Reactant of Route 3
GSK866
Reactant of Route 4
Reactant of Route 4
GSK866
Reactant of Route 5
GSK866
Reactant of Route 6
Reactant of Route 6
GSK866

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.